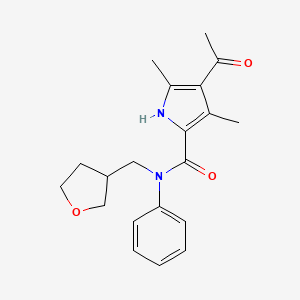![molecular formula C15H20N4O2S B7681898 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea](/img/structure/B7681898.png)
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea, also known as TBTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile reagent that is widely used in organic synthesis, especially in peptide synthesis. In
Mecanismo De Acción
The mechanism of action of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea involves the activation of carboxylic acids through the formation of an O-acylisourea intermediate. This intermediate then reacts with the amine group of the peptide to form an amide bond. This compound has been shown to be a more efficient activator of carboxylic acids than HOBt and DIC due to its ability to form a stable intermediate.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects as it is a reagent used in peptide synthesis. However, peptides synthesized using this compound have been shown to have various biological activities such as antimicrobial, antitumor, and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea has several advantages over traditional peptide coupling reagents such as HOBt and DIC. It is more efficient, less toxic, and can be used in a wider range of solvents. However, this compound has some limitations such as its sensitivity to moisture and its tendency to form impurities during storage.
Direcciones Futuras
There are several future directions for the use of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea in scientific research. One direction is the development of new methods for the synthesis of this compound derivatives with improved properties. Another direction is the application of this compound in the synthesis of complex peptides and proteins. Additionally, this compound can be used in the synthesis of peptide-based drugs and therapeutics. Finally, this compound can be used in the development of new methods for drug delivery and targeting.
Métodos De Síntesis
The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea can be achieved by reacting tert-butylisocyanate with thiosemicarbazide in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with 2-(methoxymethyl)phenyl isocyanate to yield this compound. This method has been optimized to achieve high yields and purity of this compound.
Aplicaciones Científicas De Investigación
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea has been extensively used in peptide synthesis due to its ability to activate carboxylic acids and form amide bonds. It has been shown to be more efficient and less toxic than traditional peptide coupling reagents such as HOBt and DIC. This compound has also been used in the synthesis of cyclic peptides and peptide thioesters. Additionally, this compound has been used in the synthesis of other bioactive compounds such as nucleoside analogs and antitumor agents.
Propiedades
IUPAC Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-15(2,3)12-18-19-14(22-12)17-13(20)16-11-8-6-5-7-10(11)9-21-4/h5-8H,9H2,1-4H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJQBVHDESXRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)NC2=CC=CC=C2COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B7681817.png)
![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)

![4-ethoxy-N-[3-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide](/img/structure/B7681855.png)


![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)
![1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea](/img/structure/B7681893.png)
![2-methyl-N-[2-(3-methyl-1,2,4-triazol-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7681902.png)
![3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7681910.png)
![5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid](/img/structure/B7681915.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7681920.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide](/img/structure/B7681923.png)
![N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide](/img/structure/B7681926.png)